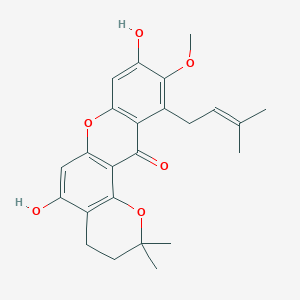
Diphenylvinylchlorosilane
Overview
Description
Diphenylvinylchlorosilane is an organosilicon compound with the chemical formula
C14H13ClSi
. It is characterized by the presence of a vinyl group attached to a silicon atom, which is also bonded to two phenyl groups and one chlorine atom. This compound is of interest in various fields due to its unique chemical properties and reactivity.Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of diphenylvinylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane product.
Example Reaction:
(C6H5)2SiCH=CH2+SOCl2→(C6H5)2SiCH=CH2Cl+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is often produced through the direct chlorination of diphenylvinylsilane using chlorine gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diphenylvinylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alcohols, amines, or thiols, forming corresponding silane derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Polymerization Reactions: The vinyl group can also undergo polymerization, leading to the formation of organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the by-product hydrochloric acid.
Addition Reactions: Often performed under mild conditions with the addition of catalysts to facilitate the reaction.
Polymerization Reactions: Initiated by free radicals or other polymerization initiators under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of silane derivatives such as diphenylvinylalkoxysilane, diphenylvinylaminosilane, etc.
Addition Reactions: Formation of addition products such as this compound derivatives.
Polymerization Reactions: Formation of organosilicon polymers with varying molecular weights and properties.
Scientific Research Applications
Chemistry
In chemistry, diphenylvinylchlorosilane is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology
In biological research, this compound derivatives are explored for their potential use in drug delivery systems. The unique properties of organosilicon compounds, such as biocompatibility and stability, make them suitable for biomedical applications.
Medicine
In medicine, this compound derivatives are investigated for their potential use in the development of new pharmaceuticals. The ability to modify the silicon atom with various functional groups allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. These materials are widely used in applications such as sealants, adhesives, and coatings due to their excellent thermal stability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of diphenylvinylchlorosilane and its derivatives involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing for the formation of complex molecular structures. These interactions can influence the physical and chemical properties of the resulting compounds, leading to their diverse applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylchlorosilane: Similar structure but with a methyl group instead of a vinyl group.
Diphenyldichlorosilane: Contains two chlorine atoms instead of one.
Vinyltrichlorosilane: Contains three chlorine atoms and one vinyl group.
Uniqueness
Diphenylvinylchlorosilane is unique due to the presence of both phenyl and vinyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it versatile for various applications. The vinyl group allows for polymerization and addition reactions, while the phenyl groups provide stability and compatibility with organic systems.
Properties
IUPAC Name |
chloro-ethenyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMTWHZZBPGADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885039 | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18419-53-9 | |
| Record name | 1,1′-(Chloroethenylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18419-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018419539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAG3631D8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

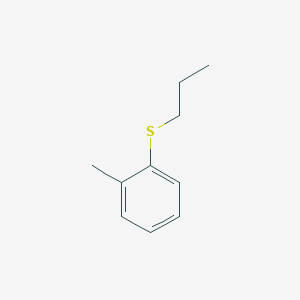
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
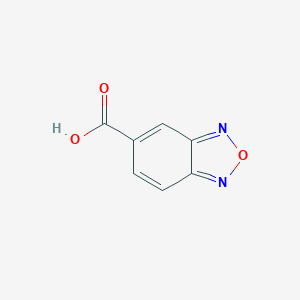
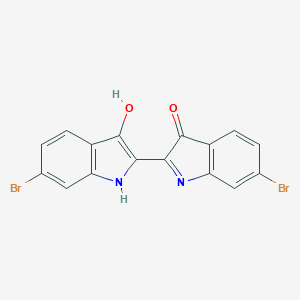
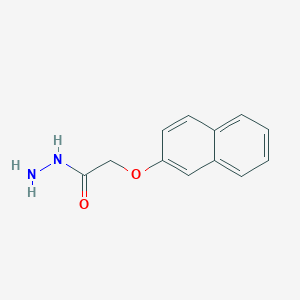
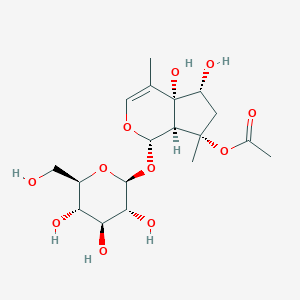
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
